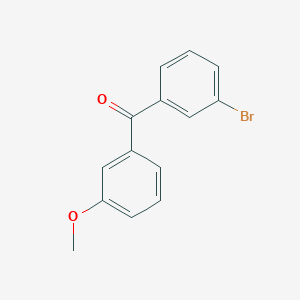

3-Bromo-3'-methoxybenzophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-bromophenyl)-(3-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO2/c1-17-13-7-3-5-11(9-13)14(16)10-4-2-6-12(15)8-10/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJQLWOJNDBFINH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373706 | |

| Record name | 3-Bromo-3'-methoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

750633-66-0 | |

| Record name | 3-Bromo-3'-methoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Bromo-3'-methoxybenzophenone

This guide provides a comprehensive technical overview for the synthesis of 3-Bromo-3'-methoxybenzophenone, a valuable intermediate in pharmaceutical and materials science research. The document is structured to provide not just procedural steps, but a deep understanding of the underlying chemical principles, empowering researchers to optimize and troubleshoot the synthesis. We will explore the two most prominent and effective synthesis protocols: the Friedel-Crafts acylation and a Grignard reagent-based approach.

Strategic Approaches to Synthesis: A Comparative Overview

The synthesis of unsymmetrical benzophenones like this compound requires careful strategic planning to ensure high yields and regioselectivity. The two primary methods detailed in this guide offer distinct advantages and considerations.

-

Friedel-Crafts Acylation: This classic electrophilic aromatic substitution is a robust method for forming the carbon-carbon bond between an aromatic ring and a carbonyl group.[1] Its success hinges on the careful selection of the acylating agent and the aromatic substrate to direct the substitution to the desired position.

-

Grignard Reaction: This organometallic approach provides a powerful alternative, particularly when Friedel-Crafts acylation might be complicated by substrate deactivation or undesired side reactions. It involves the nucleophilic attack of a Grignard reagent on an acyl chloride.[2]

The choice between these methods will depend on the availability of starting materials, desired scale, and the specific experimental capabilities of the laboratory.

Protocol 1: Friedel-Crafts Acylation of 3-Bromoanisole

This protocol focuses on the acylation of 3-bromoanisole with 3-methoxybenzoyl chloride. The methoxy group of 3-bromoanisole is an ortho-, para-directing group, while the bromo group is a deactivating meta-directing group. The interplay of these directing effects will be a key consideration.

Mechanistic Rationale

The Friedel-Crafts acylation proceeds via the formation of a highly electrophilic acylium ion, generated from the reaction of 3-methoxybenzoyl chloride with a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][3] This acylium ion is then attacked by the electron-rich aromatic ring of 3-bromoanisole. The methoxy group is a stronger activating group than the deactivating effect of the bromine, thus directing the incoming acyl group.

Caption: Mechanism of Friedel-Crafts Acylation for this compound Synthesis.

Experimental Protocol

Materials and Reagents:

| Reagent | Formula | M.W. ( g/mol ) | Quantity | Molar Eq. |

| 3-Bromoanisole | C₇H₇BrO | 187.03 | 1.0 g | 1.0 |

| 3-Methoxybenzoyl chloride | C₈H₇ClO₂ | 170.59 | 1.0 g | 1.1 |

| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | 1.0 g | 1.4 |

| Dichloromethane (anhydrous) | CH₂Cl₂ | 84.93 | 20 mL | - |

| Hydrochloric Acid (conc.) | HCl | 36.46 | 10 mL | - |

| Crushed Ice | H₂O | 18.02 | 50 g | - |

Procedure:

-

Reaction Setup: A dry 100 mL round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube is assembled.

-

Reagent Addition: Anhydrous aluminum chloride (1.0 g) is added to the flask, followed by anhydrous dichloromethane (10 mL). The mixture is cooled to 0°C in an ice bath. A solution of 3-bromoanisole (1.0 g) and 3-methoxybenzoyl chloride (1.0 g) in anhydrous dichloromethane (10 mL) is added dropwise from the dropping funnel over 30 minutes with constant stirring.[1]

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]

-

Work-up and Quenching: The reaction mixture is carefully poured into a beaker containing a mixture of crushed ice (50 g) and concentrated hydrochloric acid (10 mL) with vigorous stirring.[1][5] This step is crucial for hydrolyzing the aluminum chloride complex and quenching the reaction.

-

Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane (2 x 15 mL).

-

Washing and Drying: The combined organic layers are washed sequentially with water (20 mL), 5% sodium bicarbonate solution (20 mL), and brine (20 mL). The organic layer is then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.[4]

Protocol 2: Grignard Reagent-Based Synthesis

This protocol involves the preparation of a Grignard reagent from 3-bromoanisole and its subsequent reaction with 3-bromobenzoyl chloride. This method is particularly useful for avoiding the potential regioselectivity issues of Friedel-Crafts acylation.

Mechanistic Rationale

The first step is the formation of the Grignard reagent, 3-methoxyphenylmagnesium bromide, by reacting 3-bromoanisole with magnesium metal in an anhydrous ether solvent like THF.[6][7] This organomagnesium compound is a potent nucleophile. The subsequent step involves the nucleophilic acyl substitution reaction where the Grignard reagent attacks the electrophilic carbonyl carbon of 3-bromobenzoyl chloride.

Caption: Grignard-based synthesis of this compound.

Experimental Protocol

Materials and Reagents:

| Reagent | Formula | M.W. ( g/mol ) | Quantity | Molar Eq. |

| 3-Bromoanisole | C₇H₇BrO | 187.03 | 1.0 g | 1.0 |

| Magnesium Turnings | Mg | 24.31 | 0.14 g | 1.1 |

| 3-Bromobenzoyl chloride | C₇H₄BrClO | 219.46 | 1.17 g | 1.0 |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 30 mL | - |

| Iodine | I₂ | 253.81 | 1 crystal | - |

| Saturated Ammonium Chloride | NH₄Cl | 53.49 | 20 mL | - |

Procedure:

-

Grignard Reagent Formation:

-

A dry 100 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings (0.14 g) and a crystal of iodine. The apparatus is flame-dried under a stream of nitrogen.

-

A solution of 3-bromoanisole (1.0 g) in anhydrous THF (10 mL) is placed in the dropping funnel. A small amount of this solution is added to the magnesium turnings to initiate the reaction.

-

Once the reaction begins (indicated by gentle refluxing and disappearance of the iodine color), the remaining 3-bromoanisole solution is added dropwise at a rate that maintains a gentle reflux.[8]

-

After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent. The solution is then cooled to 0°C.

-

-

Reaction with Acyl Chloride:

-

A solution of 3-bromobenzoyl chloride (1.17 g) in anhydrous THF (10 mL) is added dropwise to the cooled Grignard reagent with vigorous stirring.

-

The reaction mixture is stirred at 0°C for 1 hour and then at room temperature for 2 hours.

-

-

Work-up and Quenching:

-

The reaction is quenched by the slow addition of saturated ammonium chloride solution (20 mL) at 0°C.

-

The mixture is then extracted with diethyl ether (3 x 20 mL).

-

-

Washing and Drying:

-

The combined organic extracts are washed with water (20 mL) and brine (20 mL), and then dried over anhydrous magnesium sulfate.

-

-

Purification:

-

The solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.[4]

-

Product Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

Physical Properties:

| Property | Value |

| Molecular Formula | C₁₄H₁₁BrO₂ |

| Molecular Weight | 291.14 g/mol |

| Appearance | Off-white to pale yellow solid |

| Boiling Point | 405.1±30.0 °C (Predicted)[2] |

| Density | 1.401±0.06 g/cm³ (Predicted)[2] |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show complex multiplets in the aromatic region (δ 7.0-8.0 ppm) corresponding to the protons on the two substituted benzene rings. The methoxy group will appear as a singlet at approximately δ 3.8 ppm.[9]

-

¹³C NMR (CDCl₃, 100 MHz): The spectrum will show 14 distinct signals for the carbon atoms. The carbonyl carbon will be significantly downfield (δ ~195 ppm). The carbon attached to the bromine will be observed around δ 122 ppm, and the methoxy carbon will be around δ 55 ppm.[10]

-

IR (KBr, cm⁻¹): The spectrum will show a strong absorption band for the carbonyl (C=O) stretch around 1660 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, and the C-O stretching of the methoxy group will appear around 1250 cm⁻¹. The C-Br stretch will be in the fingerprint region.[11]

Safety and Handling

-

Aluminum chloride is corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE).

-

3-Bromobenzoyl chloride and 3-methoxybenzoyl chloride are lachrymators and corrosive. Handle with care in a well-ventilated fume hood.

-

Grignard reagents are highly reactive and pyrophoric. All reactions involving Grignard reagents must be conducted under an inert atmosphere (nitrogen or argon) using anhydrous solvents and glassware.

-

Dichloromethane and tetrahydrofuran are volatile and flammable organic solvents. All manipulations should be performed in a fume hood away from ignition sources.

Conclusion

The synthesis of this compound can be effectively achieved through either Friedel-Crafts acylation or a Grignard-based approach. The choice of method will be dictated by the specific needs and resources of the research setting. This guide provides the necessary detailed protocols and theoretical background to enable researchers, scientists, and drug development professionals to successfully synthesize and characterize this important chemical intermediate.

References

- Benchchem. (n.d.). Application Note and Protocol: Friedel-Crafts Acylation of Anisole with 3-Bromobenzoyl Chloride.

- University of Delaware. (n.d.). Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone.

- ChemicalBook. (n.d.). 3-BROMO-4''-METHOXYBENZOPHENONE synthesis.

- Journal of the Chemical Society C: Organic. (n.d.). Synthesis of benzophenones: anomalous Friedel–Crafts reactions.

- ECHEMI. (n.d.). Synthesis of benzophenone.

- ACS Publications. (2025).

- ResearchGate. (2025).

- Google Patents. (n.d.). WO2020193617A1 - Impact of trace elements in the grignard reaction.

- Google Patents. (n.d.). CN103060837B - The preparation method of bromo-N, the 3-dimethyl benzamide of a kind of 2-amino-5-.

- ResearchGate. (n.d.).

- Reddit. (2025). 3 bromo anisole gringard reagent reactivity : r/TheeHive.

- Google Patents. (n.d.). CN102690175A - Preparation method of 3-methoxybenzyl chloride.

- The Royal Society of Chemistry. (n.d.).

- ResearchGate. (n.d.). Grignard reaction of anisole bromide | Download Table.

- Chemsrc. (2025). 3-Methoxybenzoyl chloride | CAS#:1711-05-3.

- Benchchem. (n.d.). An In-depth Technical Guide to the Friedel-Crafts Acylation for 3-Methylbenzophenone Synthesis.

- Department Chemie und Biologie. (n.d.).

- Quora. (2020).

- Shree Sulphurics. (n.d.). 3-Methoxy Benzoyl Chloride | 1711-05-3 | C8H7ClO2.

- Beilstein Journals. (n.d.).

- ChemicalBook. (n.d.). 3-Methoxybenzyl chloride synthesis.

- Chegg.com. (2024).

- ResearchGate. (2019).

- Sigma-Aldrich. (n.d.). 3-Bromo-N,N-dimethylbenzamide.

- Benchchem. (n.d.).

- ResearchGate. (n.d.). 1 H-NMR spectrum of 3-bromobenzophenone.

- Benchchem. (n.d.). A Comparative Guide to the 13C-NMR Spectrum Assignment of 3-Bromobenzophenone.

- Benchchem. (n.d.). Experimental protocol for Friedel-Crafts acylation to synthesize 3-Acetylbenzophenone.

- Benchchem. (n.d.). A Comparative Guide to the ¹H-NMR Analysis of 3-Bromobenzophenone and Its Isomers.

- Chemistry LibreTexts. (2023).

- PMC. (2025). General Synthetic Methodologies for Building Blocks to Construct Molecular Motors.

- Oakwood Chemical. (n.d.). 3-Methoxybenzoyl chloride.

- ChemicalBook. (n.d.). This compound | 750633-66-0.

- Chemistry Stack Exchange. (2020). How to convert benzene to N,N-dimethylbenzamide?.

- Benchchem. (n.d.).

- ChemicalBook. (n.d.). 3-Bromobenzoyl chloride CAS#: 1711-09-7.

- ECHEMI. (n.d.). 15930-59-3, 3-bromo-N,N-diethylbenzamide Formula.

- Google Patents. (n.d.). CN102199099A - Method for preparing 3-bromo-4-methoxyaniline.

- Google Patents. (n.d.). CN102199099B - Method for preparing 3-bromo-4-methoxyaniline.

- SIELC Technologies. (2018). 1-Bromo-3-methoxybenzene.

- Oregon State University. (n.d.). Experimental Chemistry II.

- ChemScene. (n.d.). 1711-09-7 | 3-Bromobenzoyl chloride.

- ResearchGate. (n.d.). Catalyzed Friedel–Crafts acylation reaction of anisole with benzoyl chloride ….

- PubChemLite. (n.d.). 3-bromo-3',4'-dimethoxybenzophenone (C15H13BrO3).

- Google Patents. (n.d.). WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | 750633-66-0 [amp.chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Friedel-Crafts Acylation [www1.udel.edu]

- 5. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 6. WO2020193617A1 - Impact of trace elements in the grignard reaction - Google Patents [patents.google.com]

- 7. reddit.com [reddit.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-3'-methoxybenzophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-3'-methoxybenzophenone is a substituted aromatic ketone that holds significant interest within the realms of medicinal chemistry and materials science. Its structural framework, featuring a benzophenone core with bromine and methoxy substitutions, provides a versatile scaffold for the synthesis of novel compounds with potential biological activities. Benzophenones, as a class, are recognized for their diverse applications, ranging from photoinitiators to pharmacophores in drug discovery.[1] The presence of a bromine atom can enhance the therapeutic activity and metabolic stability of a drug molecule, a strategy often employed in drug design.[2] This guide offers a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its characterization, and an exploration of its potential applications.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| Chemical Structure |  | |

| Molecular Formula | C₁₄H₁₁BrO₂ | [3] |

| Molecular Weight | 291.14 g/mol | [3] |

| Predicted Boiling Point | 405.1 ± 30.0 °C | [3] |

| Predicted Density | 1.401 ± 0.06 g/cm³ | |

| Predicted Melting Point | Not available. Estimated to be in the range of 70-90 °C based on related structures. | |

| Solubility | Predicted to be soluble in common organic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone. Sparingly soluble in alcohols and insoluble in water. | [4][5] |

| Appearance | Expected to be an off-white to pale yellow crystalline solid. |

Synthesis and Purification

The primary synthetic route to this compound involves a Grignard reaction, a robust and widely utilized method for the formation of carbon-carbon bonds.

Synthetic Pathway: Grignard Reaction

This synthesis involves the reaction of a Grignard reagent, 3-methoxyphenylmagnesium bromide, with 3-bromobenzoyl chloride.

Caption: Experimental workflow for the characterization of this compound.

Safety and Handling

As a brominated aromatic compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Inhalation: Avoid inhaling dust. Use appropriate respiratory protection if dust is generated.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable building block in several areas of research:

-

Medicinal Chemistry: The benzophenone scaffold is present in numerous biologically active compounds. [1]The bromine and methoxy substituents on this molecule can be further modified through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to generate libraries of novel compounds for screening against various biological targets.

-

Photochemistry: Benzophenones are well-known photosensitizers. This property can be exploited in the design of photolabile protecting groups or in photodynamic therapy applications.

-

Materials Science: The aromatic nature of this compound makes it a potential precursor for the synthesis of novel organic electronic materials or polymers with specific optical or thermal properties.

Conclusion

This compound is a compound with significant potential in synthetic chemistry. This guide has provided a detailed overview of its physicochemical properties, a robust protocol for its synthesis, and a comprehensive workflow for its characterization. By understanding and applying this information, researchers can effectively utilize this versatile molecule in their drug discovery and materials science endeavors.

References

Sources

3-Bromo-3'-methoxybenzophenone CAS number and identification

An In-depth Technical Guide to 3-Bromo-3'-methoxybenzophenone: Synthesis, Identification, and Application

Executive Summary: this compound is a substituted diaryl ketone that serves as a valuable intermediate in synthetic organic chemistry and drug discovery. Its molecular structure, featuring a benzophenone core functionalized with bromine and methoxy groups, offers unique reactivity and makes it a versatile building block for creating more complex molecular architectures. The bromine atom provides a reactive site for cross-coupling reactions, while the methoxy group influences the electronic properties and metabolic stability of derivative compounds. This guide provides a comprehensive overview of its chemical identity, synthesis, analytical characterization, purity assessment, applications, and safety protocols, intended for researchers and professionals in the chemical and pharmaceutical sciences.

Core Chemical Identity and Physical Properties

This compound is identified by the Chemical Abstracts Service (CAS) number 750633-66-0 .[1] Its structure consists of a central ketone group connecting a 3-bromophenyl ring and a 3-methoxyphenyl ring.

dot

Caption: Molecular Structure of this compound.

The key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 750633-66-0 | [1] |

| Molecular Formula | C₁₄H₁₁BrO₂ | [1] |

| Molecular Weight | 291.14 g/mol | [1] |

| IUPAC Name | (3-Bromophenyl)(3-methoxyphenyl)methanone | [1] |

| Boiling Point | 405.1 ± 30.0 °C (Predicted) | [1] |

| Density | 1.401 ± 0.06 g/cm³ (Predicted) | [1] |

Synthesis and Mechanistic Insights

The synthesis of substituted benzophenones is a cornerstone of organic chemistry. A reliable and widely used method for preparing this compound is through a Friedel-Crafts acylation reaction . This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst.

In this specific synthesis, 3-methoxybromobenzene (m-bromoanisole) could be acylated with 3-bromobenzoyl chloride, or more commonly, anisole (methoxybenzene) is acylated with 3-bromobenzoyl chloride.[2] The latter is often preferred due to the higher reactivity of anisole. The causality behind this choice lies in the electron-donating nature of the methoxy group, which activates the aromatic ring, making it more susceptible to electrophilic attack.

Reaction: 3-Bromobenzoyl chloride + Anisole → this compound + HCl

dot

Caption: General workflow for Friedel-Crafts acylation synthesis.

Experimental Protocol: Friedel-Crafts Acylation

-

Setup: A reaction vessel is charged with anisole and an inert solvent like dichloromethane (DCM) under a nitrogen atmosphere and cooled to 0°C.

-

Catalyst Addition: Aluminum chloride (AlCl₃) is added portion-wise while maintaining the low temperature.[2] The Lewis acid coordinates to the carbonyl oxygen of the acyl chloride, increasing its electrophilicity.

-

Acyl Chloride Addition: A solution of 3-bromobenzoyl chloride in DCM is added dropwise to the mixture.

-

Reaction: The reaction is allowed to warm to room temperature and stirred overnight to ensure complete conversion.

-

Quenching: The mixture is carefully poured into a cold dilute acid solution (e.g., 20% HCl) to quench the reaction and decompose the aluminum chloride complex.[2]

-

Extraction & Purification: The organic layer is separated, washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

Spectroscopic and Analytical Identification

Unambiguous identification of the synthesized compound is critical. A combination of spectroscopic methods provides a complete picture of the molecular structure.

Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy

While a specific spectrum for this exact molecule is not publicly available, its features can be reliably predicted based on data from its isomers and related structures.[3][4]

-

¹H NMR: The spectrum will be characterized by signals in the aromatic region (typically δ 7.0-8.0 ppm), appearing as complex multiplets due to the meta-substitution patterns on both rings. A sharp singlet, integrating to three protons, will be observed in the upfield region (typically δ 3.8-3.9 ppm), which is characteristic of the methoxy (-OCH₃) group protons.

-

¹³C NMR: The spectrum will show 14 distinct carbon signals. Key signals include the carbonyl carbon (C=O) around δ 195 ppm, the carbon attached to the methoxy group (C-OCH₃) around δ 160 ppm, and the carbon attached to the bromine atom (C-Br) around δ 122 ppm. The methoxy carbon (-OCH₃) will appear significantly upfield around δ 55 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

C=O Stretch (Ketone): A strong, sharp absorption band is expected in the region of 1660-1685 cm⁻¹ .[5]

-

C-O-C Stretch (Aryl Ether): A characteristic absorption will appear around 1240-1260 cm⁻¹ .[5]

-

Ar-H Stretch: Signals appear above 3000 cm⁻¹.[5]

-

C=C Stretch (Aromatic): Multiple peaks will be observed in the 1450-1600 cm⁻¹ region.

-

C-Br Stretch: A weaker absorption is expected in the fingerprint region, typically around 650-670 cm⁻¹ .[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): The spectrum will exhibit a characteristic pair of peaks for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50.7% and ~49.3%, respectively). This results in an [M]⁺ peak and an [M+2]⁺ peak of nearly equal intensity, which is a definitive indicator of a single bromine atom in the molecule.

-

Fragmentation: Common fragmentation pathways would involve the cleavage of the bonds adjacent to the carbonyl group, leading to the formation of (3-bromobenzoyl)⁺ and (3-methoxybenzoyl)⁺ cations, as well as further loss of Br, CO, and OCH₃ radicals.

Purity Assessment and Quality Control

Ensuring the purity of chemical intermediates is a critical step in research and drug development.[6] High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose due to its high resolution and sensitivity.[7][8]

dot

Caption: A standard workflow for purity analysis using HPLC.

Protocol: Reversed-Phase HPLC (RP-HPLC)

The following protocol is a robust starting point for the purity analysis of this compound, adapted from established methods for similar compounds.[6]

| Parameter | Recommended Conditions | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Provides excellent separation for non-polar to moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier improves peak shape and resolution. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reversed-phase chromatography. |

| Gradient Program | 50% B to 90% B over 10 min | Ensures elution of the main compound and separation from potential impurities.[6] |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns. |

| Column Temp. | 35 °C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at 254 nm | The benzophenone chromophore has strong absorbance at this wavelength. |

| Injection Vol. | 10 µL | A typical volume for analytical injections. |

Self-Validation: The method's trustworthiness is established by analyzing a blank (mobile phase), a system suitability standard, and the sample itself. The system suitability check should confirm adequate resolution between the main peak and any known impurities, as well as consistent retention times and peak areas across replicate injections.[9] Potential process-related impurities could include unreacted starting materials (anisole, 3-bromobenzoyl chloride) or isomers.[6]

Applications in Research and Drug Development

The benzophenone scaffold is a "privileged structure" in medicinal chemistry, found in numerous natural products and synthetic drugs exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[10]

-

Synthetic Building Block: this compound is not typically an active pharmaceutical ingredient itself but rather a key intermediate. The bromine atom is a particularly useful functional group, serving as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig amination).[11][12] This allows for the strategic introduction of diverse aryl, heteroaryl, or alkyl groups to build molecular complexity and explore structure-activity relationships (SAR).

-

Modulation of Properties: The introduction of a bromine atom can increase the therapeutic activity or alter the metabolic profile of a drug candidate.[13] The methoxy group can also influence pharmacokinetics by providing a potential site for metabolism or by affecting the overall lipophilicity of the molecule.

-

Bioisosteric Replacement: The diaryl ketone core can act as a bioisostere for other chemical groups, helping to optimize the pharmacological properties of a lead compound.[14]

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate care. The following information is based on general safety data for similar chemical structures.[15][16]

Hazard Identification:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H302: May be harmful if swallowed.[15]

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protection: Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[17]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[16]

Storage:

-

Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[16]

Spill Management:

-

In case of a spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it into a sealed container for disposal according to local regulations. Avoid generating dust.

References

-

Supplementary Information - Beilstein Journals. [Link]

-

SYNTHESIS AND ANTIOXIDANT EVALUATION OF 3-BROMO-FLAVONE - ResearchGate. [Link]

-

3-Bromo-4-methoxybenzaldehyde - NIST WebBook. [Link]

-

3-Bromobenzophenone | C13H9BrO | CID 70548 - PubChem. [Link]

-

1-Bromo-3-methoxybenzene - SIELC Technologies. [Link]

-

3-Bromo-4-methoxybenzaldehyde - NIST WebBook. [Link]

-

Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC - NIH. [Link]

-

3-bromo-3',4'-dimethoxybenzophenone (C15H13BrO3) - PubChemLite. [Link]

- CN106518635A - Synthesis method for 3-methoxypropiophenone - Google P

-

The Crucial Role of 3-Bromo-4-fluorobenzonitrile in Modern Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

How do you perform purity analysis? - Chromatography Forum. [Link]

-

Simultaneous Analysis for Drug Purity Test and Quantitative Assay - Shimadzu. [Link]

-

3-Methoxy-benzylbromide - Optional[13C NMR] - Spectrum - SpectraBase. [Link]

-

4-Bromo-3-methoxybenzaldehyde | C8H7BrO2 | CID 12187207 - PubChem. [Link]

-

Experimental Chemistry II - Oregon State University. [Link]

-

Infrared spectrum of methoxyethane - Doc Brown's Chemistry. [Link]

-

Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals - CordenPharma. [Link]

-

C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres - PMC - NIH. [Link]

-

Introducing bromine to the molecular structure as a strategy for drug design - Medical University of Lublin. [Link]

-

4,4'-Dimethoxybenzophenone - NIST WebBook. [Link]

-

Benzene, 1-bromo-3-methoxy- - NIST WebBook. [Link]

-

Benzophenone - NIST WebBook. [Link]

Sources

- 1. This compound | 750633-66-0 [amp.chemicalbook.com]

- 2. 3-BROMO-4''-METHOXYBENZOPHENONE synthesis - chemicalbook [chemicalbook.com]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. lcms.cz [lcms.cz]

- 10. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. nbinno.com [nbinno.com]

- 13. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 14. C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

- 16. assets.thermofisher.cn [assets.thermofisher.cn]

- 17. aksci.com [aksci.com]

An In-Depth Technical Guide to the Structural Elucidation of 3-Bromo-3'-methoxybenzophenone

Introduction

3-Bromo-3'-methoxybenzophenone is a disubstituted aromatic ketone with potential applications in medicinal chemistry and materials science. As with any novel compound intended for these fields, unambiguous structural elucidation is a critical first step. This guide provides a comprehensive overview of the analytical techniques and methodologies required to confirm the identity and structure of this molecule. We will delve into the core principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, applying them to the specific structural features of this compound. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the scientific rationale behind the experimental choices and data interpretation.

Molecular Structure and Synthesis Overview

The foundational step in any structural elucidation is a clear understanding of the target molecule. This compound consists of a benzoyl ring substituted with a bromine atom at the meta-position and a second phenyl ring substituted with a methoxy group, also at the meta-position, bridged by a ketone functional group.

A common and effective method for the synthesis of such diaryl ketones is the Friedel-Crafts acylation. In a typical procedure, 3-bromobenzoyl chloride would be reacted with anisole (methoxybenzene) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) in an inert solvent like dichloromethane (DCM). Understanding the synthetic route is crucial as it can inform potential side-products and impurities that may need to be identified and distinguished from the target compound during analysis.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Unraveling the Proton Environment

Principle & Rationale: ¹H NMR spectroscopy provides information on the chemical environment of protons in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it. Electronegative atoms and aromatic rings deshield protons, shifting their signals downfield. Spin-spin coupling between adjacent, non-equivalent protons results in the splitting of signals, providing valuable connectivity information.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

Instrument Setup: The spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

-

Data Acquisition: A standard proton experiment is sufficient. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans (typically 16-64) for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier transformation. Phase and baseline corrections are applied to obtain a clean spectrum.

Predicted ¹H NMR Data and Interpretation:

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment Rationale |

| ~7.75 | t, J ≈ 1.8 Hz | 1H | H-2 : Located ortho to the carbonyl on the brominated ring, this proton is deshielded. The small triplet splitting arises from coupling to H-4 and H-6. |

| ~7.68 | ddd, J ≈ 8.0, 2.0, 1.0 Hz | 1H | H-6 : Ortho to the carbonyl, showing complex splitting from coupling to H-2, H-4, and H-5. |

| ~7.55 | ddd, J ≈ 8.0, 2.0, 1.0 Hz | 1H | H-4 : Ortho to the bromine atom, its chemical shift is influenced by both the bromine and the meta-carbonyl group. |

| ~7.30-7.40 | m | 3H | H-5, H-5', H-6' : These protons on both rings fall into a complex multiplet in the aromatic region. |

| ~7.15 | ddd, J ≈ 8.0, 2.5, 1.0 Hz | 1H | H-4' : Located on the methoxy-substituted ring, its environment is influenced by the adjacent protons. |

| ~6.95 | t, J ≈ 2.0 Hz | 1H | H-2' : Ortho to the methoxy group and meta to the carbonyl, this proton is expected to be the most upfield of the aromatic protons. |

| 3.85 | s | 3H | -OCH₃ : The singlet for the methoxy protons is characteristic and typically appears in this region. |

Note: Predicted values are based on the analysis of structurally similar compounds. Actual experimental values may vary slightly.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Principle & Rationale: ¹³C NMR spectroscopy provides a signal for each unique carbon atom in a molecule. The chemical shift is highly sensitive to the carbon's electronic environment. Carbonyl carbons are significantly deshielded and appear far downfield. Carbons attached to electronegative atoms (like bromine and oxygen) also show characteristic shifts.

Experimental Protocol:

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrument Setup: The experiment is performed on the same spectrometer.

-

Data Acquisition: A standard proton-decoupled ¹³C experiment is performed. A larger number of scans is typically required due to the low natural abundance of ¹³C.

-

Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected.

Predicted ¹³C NMR Data and Interpretation:

| Chemical Shift (δ) ppm (Predicted) | Assignment Rationale |

| ~195.0 | C=O : The ketone carbonyl carbon is highly deshielded and appears at a characteristic low-field position. |

| ~159.5 | C-3' : The carbon directly attached to the electron-donating methoxy group is significantly deshielded. |

| ~139.0 | C-1 : The quaternary carbon of the brominated ring attached to the carbonyl group. |

| ~137.5 | C-1' : The quaternary carbon of the methoxy-substituted ring attached to the carbonyl group. |

| ~135.5 | C-5 : Aromatic CH carbon on the brominated ring. |

| ~132.0 | C-6 : Aromatic CH carbon on the brominated ring. |

| ~130.0 | C-5' : Aromatic CH carbon on the methoxy-substituted ring. |

| ~129.0 | C-2 : Aromatic CH carbon on the brominated ring. |

| ~122.5 | C-3 : The carbon directly attached to the bromine atom shows a characteristic upfield shift due to the "heavy atom effect". |

| ~121.0 | C-6' : Aromatic CH carbon on the methoxy-substituted ring. |

| ~119.0 | C-4' : Aromatic CH carbon on the methoxy-substituted ring. |

| ~114.0 | C-2' : Aromatic CH carbon ortho to the methoxy group, expected to be shielded. |

| 55.4 | -OCH₃ : The carbon of the methoxy group appears in a characteristic upfield region. |

Note: Predicted values are based on the analysis of structurally similar compounds. Actual experimental values may vary slightly.

Part 2: Mass Spectrometry (MS)

Principle & Rationale: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the determination of the molecular weight and can provide structural information based on the fragmentation pattern. The presence of bromine is particularly distinctive in mass spectrometry due to its isotopic signature (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in a characteristic M and M+2 pattern for bromine-containing ions.

Experimental Protocol:

-

Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique that causes extensive fragmentation, providing a detailed fingerprint of the molecule. Electrospray Ionization (ESI) is a softer technique that typically yields the protonated molecule [M+H]⁺, confirming the molecular weight.

-

Mass Analysis: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to obtain accurate mass measurements, which can be used to determine the elemental composition.

Expected Mass Spectrum Data and Fragmentation:

-

Molecular Ion (M⁺): The molecular formula is C₁₄H₁₁BrO₂. The nominal molecular weight is 290 g/mol for the ⁷⁹Br isotope and 292 g/mol for the ⁸¹Br isotope. The mass spectrum will show two peaks of nearly equal intensity at m/z 290 and 292, which is a definitive indicator of the presence of one bromine atom.

-

Key Fragmentation Pathways:

-

Loss of Bromine: A fragment corresponding to the loss of a bromine radical (m/z 211) is expected.

-

Acylium Ion Formation: Cleavage of the C-C bond adjacent to the carbonyl group can lead to the formation of the 3-bromobenzoyl cation (m/z 183/185) and the 3-methoxybenzoyl cation (m/z 135). These acylium ions are often prominent in the mass spectra of benzophenones.

-

Loss of CO: The benzoyl cations can further fragment by losing carbon monoxide (CO), leading to the formation of the 3-bromophenyl cation (m/z 155/157) and the 3-methoxyphenyl cation (m/z 107).

-

Part 3: Infrared (IR) Spectroscopy

Principle & Rationale: Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of molecular vibrations. Specific functional groups have characteristic vibrational frequencies, making IR spectroscopy an excellent tool for functional group identification.

Experimental Protocol:

-

Sample Preparation: For a solid sample, an Attenuated Total Reflectance (ATR) accessory is the most convenient method. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a disk.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

-

Data Analysis: The positions and intensities of the absorption bands are correlated with known functional group frequencies.

Key IR Absorption Bands:

| Wavenumber (cm⁻¹) (Expected) | Intensity | Assignment |

| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| ~2950-2850 | Medium-Weak | -OCH₃ C-H Stretch |

| ~1660 | Strong | C=O Stretch (Aromatic Ketone) |

| ~1600, ~1470 | Medium-Strong | Aromatic C=C Bending |

| ~1250 | Strong | Asymmetric C-O-C Stretch (Aryl Ether) |

| ~1030 | Medium | Symmetric C-O-C Stretch (Aryl Ether) |

| ~800-700 | Strong | Aromatic C-H Out-of-Plane Bending |

| ~600-500 | Medium | C-Br Stretch |

The strong absorption around 1660 cm⁻¹ is a clear indication of the conjugated ketone carbonyl group. The bands at ~1250 cm⁻¹ and ~1030 cm⁻¹ are characteristic of the aryl ether linkage of the methoxy group. The presence of aromatic C-H and C=C vibrations confirms the phenyl rings, and the C-Br stretch, while weaker, can often be observed in the fingerprint region.

Integrated Workflow and Data Correlation

The true power of structural elucidation lies in the integration of data from all analytical techniques. The following diagram illustrates a logical workflow for the comprehensive analysis of this compound.

Caption: A comprehensive workflow for the synthesis, purification, and structural elucidation of this compound.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of modern spectroscopic techniques. ¹H and ¹³C NMR provide an intricate map of the molecule's carbon-hydrogen framework. Mass spectrometry confirms the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns, with the bromine isotopic pattern serving as a key diagnostic feature. Finally, infrared spectroscopy provides a rapid and definitive confirmation of the key functional groups present. By integrating the data from these orthogonal techniques, researchers can achieve an unambiguous and confident structural assignment, a prerequisite for any further investigation into the chemical and biological properties of this compound.

References

-

The Royal Society of Chemistry. (2015). Electronic Supplemental Information (ESI) Eco-friendly Suzuki-Miyaura coupling of Arylboronic acids to Aromatic Ketones Catalyzed by Oxime-Palladacycle in Biosolvent 2-MeTHF. Retrieved from [Link][1]

-

The Royal Society of Chemistry. (2014). Supporting Information for: A mild and efficient method for the synthesis of unsymmetrical diaryl ketones via Suzuki-Miyaura coupling of arylboronic acids with aroyl chlorides. Retrieved from [Link][2]

-

PubChem. (n.d.). (3-Methoxyphenyl)(phenyl)methanone. Retrieved from [Link][3]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

Sources

Spectroscopic Characterization of 3-Bromo-3'-methoxybenzophenone: A Technical Guide

Introduction

3-Bromo-3'-methoxybenzophenone is a disubstituted aromatic ketone with potential applications in organic synthesis, medicinal chemistry, and materials science. As with any synthesized compound destined for high-level applications, unambiguous structural confirmation is a prerequisite for further development. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the structural elucidation of this specific molecule.

Molecular Structure and Numbering Scheme

To facilitate a clear and consistent discussion of the spectroscopic data, the following IUPAC-compliant numbering scheme for this compound will be used throughout this guide.

Caption: IUPAC numbering scheme for this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the molecular skeleton, the chemical environment of atoms, and their connectivity.

1.1: ¹H NMR Spectroscopy

Experimental Protocol:

A standard ¹H NMR spectrum would be acquired using a 400 MHz (or higher) spectrometer.

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solubilizing properties for a wide range of organic compounds and its single deuterium lock signal.

-

Instrument Setup: The sample is placed in a 5 mm NMR tube and inserted into the spectrometer. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is "shimmed" to achieve optimal homogeneity, which is critical for high-resolution spectra.[1]

-

Acquisition: A standard proton pulse program is used. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans to ensure a good signal-to-noise ratio. The spectral width would be set from approximately 0 to 12 ppm.

Predicted ¹H NMR Data & Interpretation:

The ¹H NMR spectrum is expected to show signals corresponding to the nine aromatic protons and the three methoxy protons. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl group and bromine atom, and the electron-donating effect of the methoxy group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.85 | s | 3H | -OCH₃ | The methoxy protons are singlets as they have no adjacent protons. Their chemical shift is typical for methoxy groups on an aromatic ring. |

| ~7.10 | ddd | 1H | H-4' | This proton is ortho to the electron-donating methoxy group, shifting it upfield. It will show coupling to H-2', H-5', and H-6'. |

| ~7.25 | t | 1H | H-2' | This proton is ortho to the methoxy group and meta to the carbonyl, leading to a complex splitting pattern, likely appearing as a triplet. |

| ~7.35 | t | 1H | H-5' | This proton is meta to both the methoxy and carbonyl groups. |

| ~7.40 | t | 1H | H-5 | Located on the brominated ring, this proton is meta to both the bromine and the carbonyl group. |

| ~7.60 | m | 2H | H-4, H-6' | These protons are in different environments but are predicted to have similar chemical shifts. H-4 is para to the carbonyl on the unsubstituted positions of the first ring. H-6' is ortho to the carbonyl on the methoxy-substituted ring. |

| ~7.70 | ddd | 1H | H-6 | This proton is ortho to the carbonyl and meta to the bromine. |

| ~7.80 | t | 1H | H-2 | This proton is ortho to the carbonyl and meta to the bromine, but also adjacent to the bromine-bearing carbon, resulting in a downfield shift. |

| ~7.95 | t | 1H | H-4 | This proton is para to the carbonyl and ortho to the bromine, making it one of the most deshielded protons. |

Causality of Signal Assignment: The interpretation of aromatic ¹H NMR spectra relies on understanding the interplay of inductive and resonance effects of the substituents. The carbonyl group is electron-withdrawing, deshielding ortho and para protons. The methoxy group is electron-donating through resonance, shielding ortho and para protons. Bromine is electron-withdrawing inductively but weakly electron-donating through resonance, with the inductive effect typically dominating its influence on proton chemical shifts.

1.2: ¹³C NMR Spectroscopy

Experimental Protocol:

A ¹³C NMR spectrum is typically acquired on the same instrument immediately following the ¹H NMR.

-

Sample Preparation: The same sample used for ¹H NMR is sufficient.

-

Acquisition: A proton-decoupled pulse sequence is used to provide a spectrum where each unique carbon atom appears as a single line. A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope. The spectral width is typically set from 0 to 220 ppm.

Predicted ¹³C NMR Data & Interpretation:

The ¹³C NMR spectrum will provide a signal for each of the 14 unique carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~55.5 | -OCH₃ | Typical chemical shift for a methoxy carbon attached to an aromatic ring. |

| ~115.0 | C-2' | Shielded due to the ortho-donating effect of the methoxy group. |

| ~120.5 | C-4' | Shielded due to the para-donating effect of the methoxy group. |

| ~122.8 | C-3 | The carbon atom directly attached to bromine (ipso-carbon) is shifted upfield due to the "heavy atom effect".[2] |

| ~123.0 | C-6' | Less shielded than C-2' and C-4' due to being meta to the methoxy group. |

| ~129.0 | C-5 | Meta to both the carbonyl and bromine. |

| ~130.0 | C-5' | Meta to the methoxy group. |

| ~131.0 | C-6 | Ortho to the carbonyl and meta to the bromine. |

| ~133.0 | C-4 | Para to the carbonyl group. |

| ~135.5 | C-2 | Ortho to the carbonyl and meta to the bromine. |

| ~137.0 | C-1' | Ipso-carbon to the carbonyl on the methoxy-substituted ring. |

| ~139.5 | C-1 | Ipso-carbon to the carbonyl on the brominated ring, deshielded by the adjacent carbonyl. |

| ~159.8 | C-3' | The carbon bearing the methoxy group is significantly deshielded by the oxygen atom. |

| ~195.0 | C=O | The carbonyl carbon is the most deshielded carbon in the molecule, appearing far downfield, which is characteristic of aromatic ketones.[3] |

Self-Validating System: The combination of ¹H and ¹³C NMR provides a self-validating system. The number of signals in each spectrum corresponds to the number of unique proton and carbon environments, respectively, which must be consistent with the proposed structure. Furthermore, advanced 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) could be employed to definitively link proton signals to their directly attached carbons and to carbons two or three bonds away, respectively, thus confirming the entire molecular framework.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

Experimental Protocol:

-

Sample Preparation: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is most convenient. A small amount of the solid is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Acquisition: A background spectrum of the empty ATR crystal is first recorded. The sample is then brought into contact with the crystal, and the sample spectrum is acquired. Typically, 16-32 scans are co-added to produce the final spectrum, which is plotted as percent transmittance versus wavenumber (cm⁻¹).

Predicted IR Data & Interpretation:

The IR spectrum of this compound would be dominated by absorptions from the carbonyl group and the substituted aromatic rings.

| Wavenumber (cm⁻¹) | Intensity | Vibration | Rationale |

| 3100-3000 | Medium-Weak | Aromatic C-H Stretch | This region is characteristic of C-H stretching vibrations where the carbon is sp² hybridized, as in aromatic rings.[4] |

| ~1665 | Strong | C=O Stretch (Ketone) | This is the most intense and diagnostic peak in the spectrum. The conjugation of the carbonyl group with two aromatic rings lowers the stretching frequency from that of a simple aliphatic ketone (~1715 cm⁻¹).[5] |

| 1600-1450 | Medium-Strong | Aromatic C=C Stretch | Aromatic rings typically show a series of absorptions in this region due to the stretching of the carbon-carbon double bonds within the ring. |

| ~1250 | Strong | Asymmetric C-O-C Stretch | This strong absorption is characteristic of the aryl-alkyl ether (methoxy group). |

| ~1030 | Medium | Symmetric C-O-C Stretch | Another characteristic peak for the methoxy group. |

| 800-600 | Medium-Strong | C-H Out-of-Plane Bending & C-Br Stretch | The substitution pattern on the aromatic rings (1,3-disubstitution) will give rise to characteristic out-of-plane C-H bending bands in this "fingerprint" region. The C-Br stretching vibration also appears in this lower frequency range. |

Part 3: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and, through analysis of fragmentation patterns, can offer valuable structural insights.

Experimental Protocol:

-

Sample Introduction: The sample can be introduced via a direct insertion probe or, more commonly, coupled with a gas chromatograph (GC-MS) for separation and analysis.

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method for volatile, thermally stable compounds like benzophenones. This high-energy method induces reproducible fragmentation.

-

Analysis: The ions are separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio and detected. The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Predicted Mass Spectrum & Fragmentation Analysis:

The molecular formula of this compound is C₁₄H₁₁BrO₂. The molecular weight is approximately 290.0 g/mol for the ⁷⁹Br isotope and 292.0 g/mol for the ⁸¹Br isotope.

Key Expected Ions:

-

Molecular Ion (M⁺): A prominent molecular ion peak should be observed at m/z 290 and 292 with nearly equal intensity (the natural abundance of ⁷⁹Br and ⁸¹Br is ~50.7% and ~49.3%, respectively). This characteristic isotopic pattern is a definitive indicator of the presence of one bromine atom.

-

Major Fragment Ions: Benzophenones typically fragment via cleavage of the bonds adjacent to the carbonyl group (α-cleavage).

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment |

| 290 | 292 | [C₁₄H₁₁BrO₂]⁺ (Molecular Ion) |

| 183 | 185 | [Br-C₆H₄-CO]⁺ |

| 155 | 157 | [Br-C₆H₄]⁺ |

| 135 | [CH₃O-C₆H₄-CO]⁺ | |

| 107 | [CH₃O-C₆H₄]⁺ | |

| 77 | [C₆H₅]⁺ |

Proposed Fragmentation Pathway:

Caption: Proposed EI-MS fragmentation pathway for this compound.

Conclusion

The structural elucidation of this compound can be confidently achieved through a synergistic application of NMR, IR, and MS techniques. This guide provides a detailed framework of the expected spectroscopic data based on established principles and predictive models. The ¹H and ¹³C NMR spectra will precisely map the carbon-hydrogen framework, IR spectroscopy will confirm the presence of key functional groups (ketone, ether, aromatic rings), and mass spectrometry will establish the molecular weight and offer corroborating structural information through predictable fragmentation patterns. While this guide is based on predicted data, it serves as an authoritative template for the analysis and interpretation of experimentally acquired spectra for this compound and its close structural analogs.

References

-

ResearchGate. (2023). 1H-NMR spectrum of 3-bromobenzophenone. Retrieved from [Link]

-

University of California, Davis. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

YouTube. (2021). Interpreting Aromatic NMR Signals. Retrieved from [Link]

-

LibreTexts Chemistry. (2019). Infrared Spectroscopy. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Suzuki, O., Hattori, H., Asano, M., Takahashi, T., & Brandenberger, H. (1987). Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. Zeitschrift für Rechtsmedizin, 98(1), 1–10. [Link]

-

National Institute of Standards and Technology. (n.d.). Benzophenone. In NIST Chemistry WebBook. Retrieved from [Link]

-

Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 13.4: 13C NMR Spectroscopy. Retrieved from [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 3-Bromo-3'-methoxybenzophenone in Common Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 3-Bromo-3'-methoxybenzophenone. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted solubility profile of the compound, the foundational principles governing its behavior in various solvents, and detailed methodologies for empirical solubility determination.

Introduction to this compound

This compound is a substituted aromatic ketone. Its structure, featuring a benzophenone core with bromine and methoxy functional groups, suggests a nuanced solubility profile that is critical for its application in organic synthesis, medicinal chemistry, and materials science. The polarity, hydrogen bonding capability, and molecular weight of a compound are primary determinants of its solubility. In the case of this compound, the lipophilic nature of the benzophenone backbone is modified by the polar methoxy group and the polarizable bromo group, leading to a complex interplay of intermolecular forces.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[2] This principle states that a solute will dissolve best in a solvent that has a similar polarity. The molecular structure of this compound provides clues to its solubility:

-

Benzophenone Core: The two phenyl rings and the ketone group form a large, relatively nonpolar backbone, suggesting good solubility in nonpolar and moderately polar solvents.

-

Methoxy Group (-OCH₃): This group introduces some polarity and potential for weak hydrogen bonding with protic solvents.

-

Bromo Group (-Br): The bromine atom adds to the molecular weight and introduces polarity and polarizability, which can enhance interactions with polar solvents.

Based on these features, a predicted solubility profile can be established.

Predicted Solubility Profile

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetone, Acetonitrile | High to Very High | These solvents can engage in dipole-dipole interactions with the polar ketone, methoxy, and bromo groups. |

| Moderately Polar | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate | High | The overall moderate polarity and the presence of a large nonpolar surface area in this compound align well with the properties of these solvents. |

| Nonpolar | Toluene, Hexanes, Diethyl Ether | Moderate to Low | Solubility will be dependent on the ability of the large aromatic structure to interact via London dispersion forces, though the polar functional groups may limit solubility. |

| Polar Protic | Ethanol, Methanol | Moderate | The potential for hydrogen bonding with the methoxy and ketone groups exists, but the large nonpolar backbone may hinder extensive dissolution. |

| Aqueous | Water | Very Low to Insoluble | The large, nonpolar aromatic structure is expected to make the compound hydrophobic. Benzophenone itself has very low water solubility.[3] |

Experimental Determination of Solubility: A Validated Approach

To obtain precise solubility data, experimental determination is essential. The following section outlines robust protocols for both qualitative and quantitative solubility assessment. These methods are standard in pharmaceutical and chemical research.[4][5]

Qualitative Solubility Determination

This rapid assessment provides a general understanding of the compound's solubility in a range of solvents.[6]

Protocol:

-

Preparation: Dispense 1-2 mg of this compound into a series of small, labeled test tubes or vials.

-

Solvent Addition: To each tube, add 0.5 mL of a different test solvent.

-

Observation: Agitate the tubes vigorously for 1-2 minutes at a controlled ambient temperature.

-

Classification: Observe and classify the solubility as:

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Partially Soluble: A noticeable amount of solid dissolves, but some remains undissolved.

-

Insoluble: The solid does not appear to dissolve.

-

This initial screening helps in selecting appropriate solvents for quantitative analysis.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.[4][7]

Workflow for Shake-Flask Solubility Determination

Caption: Workflow for the shake-flask method.

Detailed Protocol:

-

System Preparation: Add an excess amount of this compound to a vial containing a precise volume of the chosen solvent. The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.[5]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample of the supernatant. It is critical to avoid transferring any solid particles. Centrifugation or filtration through a syringe filter (chemically compatible with the solvent) can be employed for clear separation.[4]

-

Quantification: Analyze the concentration of this compound in the supernatant. High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy are common analytical techniques for this purpose. A pre-established calibration curve is necessary for accurate quantification.

High-Throughput Kinetic Solubility Assays

For early-stage drug discovery, kinetic solubility can be assessed using high-throughput methods like nephelometry.[8][9] These assays measure the turbidity resulting from the precipitation of a compound from a stock solution (typically in DMSO) into an aqueous buffer.[8]

Nephelometric Solubility Workflow

Caption: High-throughput nephelometric solubility assay.

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound:

-

Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature.[10] This relationship should be determined experimentally if the compound is to be used under varying thermal conditions.

-

Solvent Polarity: As discussed, the polarity of the solvent is a critical factor. A systematic study across a range of solvents with varying dielectric constants can provide a comprehensive understanding of the compound's solubility behavior.

-

Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form used in solubility studies.

Conclusion

This guide provides a robust framework for understanding and determining the solubility of this compound. While a definitive quantitative solubility profile requires experimental investigation, the principles and methodologies outlined here offer a clear path for researchers to generate reliable and accurate data. A thorough understanding of the solubility of this compound is paramount for its effective application in research and development.

References

- Ataman Kimya. (n.d.). BENZOPHENONE 3.

- Avena Lab. (n.d.). Benzophenone-3 TDS ENG.

- National Center for Biotechnology Information. (n.d.). 4-Bromo-3-methoxybenzaldehyde. PubChem.

- Unknown. (2024). Solubility test for Organic Compounds.

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.

- ResearchGate. (n.d.). Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents.

- National Center for Biotechnology Information. (n.d.). 3-Bromobenzophenone. PubChem.

- Unknown. (2023). Solubility of Organic Compounds.

- Royal Society of Chemistry. (2024).

- American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- BenchChem. (n.d.). Solubility of 3-(Bromomethyl)selenophene in Organic Solvents: An In-depth Technical Guide.

- SALTISE. (2021). Organic Chemistry: Introduction to Solubility.

- BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS.

- National Center for Biotechnology Information. (n.d.). 4-Bromo-3-methoxybenzonitrile. PubChem.

- MDPI. (n.d.). Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube.

- Science Alert. (n.d.). Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- National Center for Biotechnology Information. (n.d.). Benzophenone. PubChem.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.

- SIELC Technologies. (2018). 1-Bromo-3-methoxybenzene.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Benzophenone | C6H5COC6H5 | CID 3102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. youtube.com [youtube.com]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. bmglabtech.com [bmglabtech.com]

- 10. researchgate.net [researchgate.net]

The Enduring Scaffold: A Technical Guide to the Discovery and History of Substituted Benzophenones

For Researchers, Scientists, and Drug Development Professionals

The benzophenone core, a deceptively simple diaryl ketone structure, has proven to be a remarkably versatile and enduring scaffold in the landscape of scientific discovery. From its early explorations in the 19th century to its current position as a privileged structure in medicinal chemistry and materials science, the journey of substituted benzophenones is a testament to the power of chemical modification in unlocking a vast array of functionalities. This in-depth technical guide provides a comprehensive exploration of the discovery, history, synthesis, and multifaceted applications of this pivotal class of organic compounds, offering field-proven insights for researchers and drug development professionals.

A Historical Perspective: From Simple Ketone to a Scaffold of Significance

The story of benzophenone begins in the latter half of the 19th century, with early reports of its synthesis and basic chemical characterization. The parent compound, diphenyl ketone, was initially explored for its fundamental chemical properties. However, the true potential of the benzophenone scaffold lay dormant until the advent of modern synthetic methodologies and a deeper understanding of structure-activity relationships.

The 20th century witnessed a surge of interest in substituted benzophenones, driven initially by their unique photochemical properties. Their ability to absorb ultraviolet (UV) radiation led to their widespread adoption as UV filters in sunscreens and as photostabilizers in polymers, a role they continue to play today.[1][2] This application spurred further investigation into the synthesis of various substituted analogs, each tailored for specific absorption spectra and physical properties.

Simultaneously, the burgeoning field of medicinal chemistry began to recognize the benzophenone framework as a valuable pharmacophore. Its rigid, three-dimensional structure provided an excellent platform for the spatial orientation of functional groups, enabling interactions with a diverse range of biological targets. This realization has led to the development of numerous benzophenone-containing drugs and clinical candidates with a wide spectrum of therapeutic activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4][5]

The Synthetic Arsenal: Crafting the Benzophenone Core

The versatility of the benzophenone scaffold is intrinsically linked to the diverse and robust synthetic methodologies developed for its construction. The choice of synthetic route is a critical decision, influenced by factors such as the desired substitution pattern, functional group tolerance, scalability, and economic viability. This section details the primary methods for synthesizing substituted benzophenones, providing both mechanistic insights and practical experimental protocols.

The Classic Approach: Friedel-Crafts Acylation

The Friedel-Crafts acylation remains a cornerstone of benzophenone synthesis, valued for its directness and use of readily available starting materials. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with a benzoyl chloride or a related acylating agent in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).

Mechanism of Friedel-Crafts Acylation:

Figure 1: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol: Synthesis of 4-Methoxybenzophenone [6]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve anisole (1.0 equivalent) and benzoyl chloride (1.0 equivalent) in hexane.

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (1.5 equivalents) portion-wise over 15 minutes, maintaining the temperature below 10 °C.

-

Reaction: Stir the reaction mixture for an additional 15 minutes at room temperature.

-

Workup: Decant the hexane and carefully hydrolyze the viscous residue with a mixture of crushed ice and dilute hydrochloric acid.

-

Extraction: Extract the aqueous layer with dichloromethane.

-

Purification: Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting solid can be further purified by recrystallization from a suitable solvent like ethanol.

The Grignard Reaction: A Versatile Carbon-Carbon Bond Formation

The Grignard reaction offers a powerful alternative for the synthesis of benzophenones, particularly for accessing sterically hindered or electronically diverse analogs. This nucleophilic addition reaction involves the treatment of a benzaldehyde or a benzoic acid derivative with an aryl magnesium halide (Grignard reagent).

Experimental Protocol: Synthesis of a Substituted Benzophenone via Grignard Reaction (General Procedure)

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings. Add a solution of the appropriate aryl bromide in anhydrous diethyl ether dropwise to initiate the reaction. The formation of the Grignard reagent is indicated by the disappearance of the magnesium and a gentle reflux.

-

Addition to Aldehyde: Cool the Grignard reagent in an ice bath and add a solution of a substituted benzaldehyde in anhydrous diethyl ether dropwise.

-

Quenching: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting diarylmethanol can be oxidized to the corresponding benzophenone using a variety of oxidizing agents, such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂).

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction